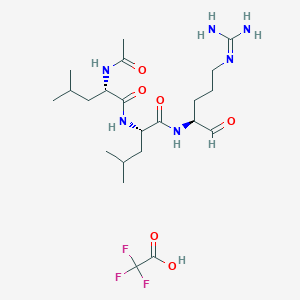

Leupeptin trifluoroacetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is widely used in biochemical research due to its ability to inhibit enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B . This compound is particularly valuable in studies involving protein degradation and protease activity.

Métodos De Preparación

Leupeptin trifluoroacetate salt can be synthesized through various routes. One common method involves the chemical synthesis of the peptide sequence Acetyl-Leu-Leu-Arg-al, followed by its conversion to the trifluoroacetate salt. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support . The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .

Análisis De Reacciones Químicas

Leupeptin trifluoroacetate salt undergoes several types of chemical reactions, primarily involving its peptide bonds and functional groups. Some of the common reactions include:

Aplicaciones Científicas De Investigación

Leupeptin trifluoroacetate salt has a wide range of applications in scientific research:

Biochemistry: It is used as a protease inhibitor to study protein degradation and protease activity in various biological samples

Cell Biology: The compound is employed to protect proteins from degradation during cell lysis and extraction procedures.

Neuroscience: It is used to investigate the role of proteases in neurodegenerative diseases and other neurological conditions.

Mecanismo De Acción

Leupeptin trifluoroacetate salt exerts its effects by inhibiting serine and cysteine proteases. It binds to the active site of these enzymes, preventing them from cleaving their substrate proteins . This inhibition is crucial for studying the role of proteases in various biological processes and diseases. The compound’s effective concentration ranges from 10 to 100 µM .

Comparación Con Compuestos Similares

Leupeptin trifluoroacetate salt is unique in its ability to inhibit a broad range of proteases. Similar compounds include:

Aprotinin: A protease inhibitor that primarily inhibits serine proteases such as trypsin and chymotrypsin.

Pepstatin A: An inhibitor of aspartic proteases, including pepsin and cathepsin D.

E-64: A specific inhibitor of cysteine proteases, such as papain and cathepsin B.

Compared to these inhibitors, this compound offers a broader spectrum of protease inhibition, making it a versatile tool in biochemical and medical research .

Propiedades

Número CAS |

147385-61-3 |

|---|---|

Fórmula molecular |

C22H39F3N6O6 |

Peso molecular |

540.6 g/mol |

Nombre IUPAC |

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7) |

Clave InChI |

WUHGBZVQELGOMH-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-VALINE, 3-METHYL-N-[(PHENYLMETHOXY)CARBONYL]-, METHYL ESTER](/img/new.no-structure.jpg)

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)

![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)

![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)

![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)